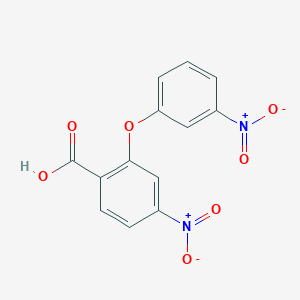

4-nitro-2-(3-nitrophenoxy)benzoic Acid

Description

Contextual Significance of Nitroaromatic and Benzoic Acid Derivatives in Chemical Sciences

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are of profound importance in both industrial and academic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making them key precursors in the synthesis of a wide array of other functional groups, such as amines and anilines, which are fundamental building blocks for pharmaceuticals, dyes, and polymers. Furthermore, nitroaromatic compounds themselves have found applications as explosives, agrochemicals, and therapeutic agents. In the realm of medicinal chemistry, the nitro group can act as a bio-activatable group, often being reduced in hypoxic environments to generate reactive nitrogen species that can exhibit antimicrobial or anticancer activities.

The presence of both nitro and benzoic acid functionalities within the same molecule, as in 4-nitro-2-(3-nitrophenoxy)benzoic acid, creates a chemical entity with a unique electronic and reactivity profile, offering intriguing possibilities for further functionalization and exploration of its properties.

Research Landscape of this compound and Structurally Related Compounds

A comprehensive survey of the scientific literature reveals that while the parent scaffolds of nitroaromatics and benzoic acids are extensively studied, specific research focusing solely on this compound is limited. Much of the available information is in the context of broader studies on diaryl ethers or as an entry in chemical supplier catalogs.

The core structure of this compound is a diaryl ether. Diaryl ethers are a significant class of organic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The synthesis of diaryl ethers is a well-established area of organic chemistry, with the Ullmann condensation being a classical and widely used method. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of this compound, a plausible synthetic route would involve the Ullmann condensation between a derivative of 4-nitro-2-halobenzoic acid and 3-nitrophenol (B1666305). The presence of electron-withdrawing nitro groups on both aromatic rings can influence the reaction conditions required for a successful coupling.

Below is a table summarizing the key structural features of this compound and the typical methods for their characterization.

| Structural Feature | Typical Characterization Methods |

| Nitro Groups (-NO₂) ** | Infrared (IR) Spectroscopy (asymmetric and symmetric stretching bands), Raman Spectroscopy |

| Carboxylic Acid (-COOH) | IR Spectroscopy (O-H and C=O stretching bands), ¹H NMR Spectroscopy (acidic proton), ¹³C NMR Spectroscopy (carbonyl carbon) |

| Diaryl Ether Linkage (C-O-C) | IR Spectroscopy (C-O stretching bands), ¹³C NMR Spectroscopy |

| Aromatic Rings | ¹H NMR Spectroscopy (aromatic proton signals), ¹³C NMR Spectroscopy (aromatic carbon signals), UV-Vis Spectroscopy |

| Overall Structure and Connectivity ** | 2D NMR Spectroscopy (COSY, HSQC, HMBC), Mass Spectrometry (molecular weight and fragmentation pattern), X-ray Crystallography (solid-state structure) |

Scope and Research Objectives for Comprehensive Investigation

The limited specific research on this compound presents a clear opportunity for a comprehensive investigation to elucidate its chemical properties and potential applications. The primary objectives of such a research program would be:

Development of an Optimized Synthetic Protocol: A systematic study to establish an efficient and scalable synthesis of this compound, likely via a modern variation of the Ullmann condensation or a related cross-coupling reaction. This would involve optimizing reaction parameters such as catalyst, ligand, base, solvent, and temperature.

Thorough Physicochemical Characterization: A complete spectroscopic and crystallographic analysis of the synthesized compound to unequivocally confirm its structure and provide a detailed understanding of its molecular geometry, electronic properties, and intermolecular interactions. This would include obtaining and interpreting data from NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.

Exploration of Chemical Reactivity: Investigation of the reactivity of the various functional groups present in the molecule. This could include the reduction of the nitro groups to amines, derivatization of the carboxylic acid, and electrophilic or nucleophilic aromatic substitution reactions on the aromatic rings.

Evaluation of Potential Applications: Screening the compound and its derivatives for potential applications in areas such as medicinal chemistry (e.g., as antimicrobial or anticancer agents), materials science (e.g., as a monomer for high-performance polymers or as a component in nonlinear optical materials), and as a versatile building block in organic synthesis.

A detailed investigation into this compound would not only contribute to the fundamental knowledge of this specific molecule but also provide valuable insights into the structure-property relationships of more complex nitro-substituted diaryl ether benzoic acid derivatives.

Properties

IUPAC Name |

4-nitro-2-(3-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O7/c16-13(17)11-5-4-9(15(20)21)7-12(11)22-10-3-1-2-8(6-10)14(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIISCNBXEIYOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99504-27-5 | |

| Record name | 4-NITRO-2-(3-NITROPHENOXY)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitro 2 3 Nitrophenoxy Benzoic Acid and Its Chemical Analogs

Established Synthetic Routes to Substituted Phenoxybenzoic Acids

The traditional synthesis of substituted phenoxybenzoic acids, including the target molecule, typically involves a sequence of well-established reactions. These include the formation of the diaryl ether bond, oxidation to form the carboxylic acid, and nitration to introduce the nitro groups.

Williamson Ether Synthesis Variants for Phenoxy Linkage Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of 4-nitro-2-(3-nitrophenoxy)benzoic acid. While the classical Williamson ether synthesis is a cornerstone of ether formation, its application to diaryl ethers often requires modification due to the lower reactivity of aryl halides compared to alkyl halides. masterorganicchemistry.comwikipedia.orgchem-station.com The Ullmann condensation has emerged as a more effective variant for this purpose.

The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. nih.govmdpi.com This reaction is typically carried out at elevated temperatures, often in the presence of a base. scielo.org.mx The efficiency of the Ullmann condensation can be influenced by various factors, including the nature of the copper catalyst, the solvent, and the presence of ligands. acs.orgorganic-chemistry.org For instance, the use of copper(I) oxide (Cu₂O) as a catalyst in acetonitrile (B52724) with cesium carbonate as the base has been shown to be effective for the synthesis of a range of diaryl ethers under mild conditions. acs.orgorganic-chemistry.org The reaction tolerates various functional groups and can be applied to sterically hindered substrates. acs.org

Recent advancements in the Ullmann reaction have focused on developing more efficient and milder catalytic systems. These include the use of copper nanoparticles and various ligands to accelerate the reaction and improve yields. mdpi.com For example, ligands such as 1H-imidazole-4-carboxylic acid have been shown to be effective in promoting the Cu₂O-catalyzed O-arylation of phenols with iodoarenes. nih.gov

| Reaction | Catalyst/Reagents | Key Features | Reference(s) |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | Sₙ2 mechanism, best for primary alkyl halides. | masterorganicchemistry.comwikipedia.orgchem-station.com |

| Ullmann Condensation | Aryl Halide, Phenoxide, Copper Catalyst | Effective for diaryl ether synthesis, often requires high temperatures. | nih.govmdpi.comscielo.org.mx |

| Modified Ullmann Reaction | Cu₂O, Ligands (e.g., 1H-imidazole-4-carboxylic acid), Base (e.g., Cs₂CO₃) | Milder reaction conditions, broader substrate scope. | nih.govacs.orgorganic-chemistry.org |

Oxidation Reactions for Carboxylic Acid Formation

The introduction of the carboxylic acid group is another crucial transformation. A common strategy involves the oxidation of a methyl group attached to the aromatic ring. organic-chemistry.orglibretexts.org This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ & H₂SO₄). libretexts.org The benzylic position of alkylarenes is particularly susceptible to oxidation. libretexts.org

Alternative and often milder methods for the oxidation of aryl methyl groups have been developed. These include aerobic oxidation using molecular oxygen in the presence of catalysts. For instance, a cobalt catalyst promoted by a bromide source can effectively oxidize phenoxytoluenes to phenoxybenzoic acids at atmospheric pressure and moderate temperatures. google.com Another approach utilizes N-bromosuccinimide (NBS) under photoirradiation to directly convert an aromatic methyl group to a carboxylic acid. researchgate.net The use of vanadium pentoxide or manganese dioxide in sulfuric acid also provides a method for oxidizing electron-deficient aryl methyl groups. google.com

| Oxidizing Agent/System | Substrate | Key Features | Reference(s) |

| Potassium Permanganate (KMnO₄) | Alkylarenes | Strong oxidizing agent, effective for primary and secondary benzylic carbons. | libretexts.org |

| Jones Reagent (CrO₃ & H₂SO₄) | Alkylarenes, Primary Alcohols, Aldehydes | Strong oxidizing agent. | libretexts.org |

| Cobalt Catalyst/Bromide Promoter/O₂ | Phenoxytoluenes | Aerobic oxidation at atmospheric pressure and moderate temperatures. | google.com |

| N-Bromosuccinimide (NBS)/Photoirradiation | Aromatic Methyl Groups | Direct conversion to carboxylic acid. | researchgate.net |

| Vanadium Pentoxide or Manganese Dioxide/H₂SO₄ | Electron-Deficient Aryl Methyl Groups | Effective for deactivated substrates. | google.com |

Nitration Strategies for Aromatic Ring Functionalization

The final step in the synthesis of this compound is the introduction of the nitro groups onto the aromatic rings. Aromatic nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". wikipedia.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The regioselectivity of nitration is governed by the electronic nature of the substituents already present on the aromatic ring. wikipedia.org Electron-withdrawing groups, such as the carboxylic acid and the phenoxy group (which can be deactivating at the ortho and para positions due to its inductive effect), will direct the incoming nitro group to the meta position. youtube.com Conversely, electron-donating groups direct ortho and para substitution. youtube.com

For substrates that are sensitive to strong acids or prone to oxidation, alternative nitrating agents have been developed. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used under milder conditions, sometimes in non-acidic media like liquefied 1,1,1,2-tetrafluoroethane. nih.gov The use of a Fe(III) catalyst with N₂O₅ allows for rapid and high-yielding nitration of various aromatic compounds, even those with sensitive functional groups. researchgate.net

| Nitrating Agent | Conditions | Key Features | Reference(s) |

| Mixed Acid (HNO₃/H₂SO₄) | Typically warm temperatures | Generates nitronium ion (NO₂⁺), standard method. | wikipedia.orgmasterorganicchemistry.com |

| Dinitrogen Pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane | Milder, eco-friendly alternative. | nih.gov |

| Dinitrogen Pentoxide (N₂O₅)/Fe(III) catalyst | - | Fast, high yields, compatible with sensitive functional groups. | researchgate.net |

Design and Development of Novel Synthetic Strategies

To improve efficiency, yield, and sustainability, researchers are continuously exploring novel synthetic strategies for constructing complex molecules like this compound. These approaches often focus on minimizing the number of reaction steps and employing more sophisticated catalytic systems.

Multicomponent Reactions in the Synthesis of Benzoic Acid Derivatives

Multicomponent reactions (MCRs) offer a powerful tool for the synthesis of complex molecules by combining three or more reactants in a single step. researchgate.net This approach is highly atom-economical and can significantly reduce the time and resources required for a synthesis. While specific MCRs for this compound are not extensively documented, the principles of MCRs are being applied to the synthesis of various benzoic acid derivatives. nih.govresearchgate.net For example, three-component reactions involving a benzoic acid derivative, an amine, and a third component have been used to construct complex heterocyclic structures. nih.gov The development of MCRs that could simultaneously form the ether linkage and introduce other functionalities would represent a significant advancement in the synthesis of this class of compounds.

Catalytic Approaches in Phenoxybenzoic Acid Synthesis

Modern catalytic methods are playing an increasingly important role in the synthesis of phenoxybenzoic acids. As mentioned earlier, advancements in copper-catalyzed Ullmann-type reactions have enabled the formation of diaryl ethers under milder conditions with a broader substrate scope. nih.govmdpi.comacs.orgorganic-chemistry.org The use of well-defined catalyst systems, often involving specific ligands, allows for greater control over the reaction and can lead to higher yields and selectivity.

In addition to the ether linkage formation, catalytic methods are also being developed for the other key transformations. For instance, the oxidation of m-phenoxytoluene to m-phenoxybenzaldehyde (a precursor to the benzoic acid) can be achieved using air as the oxidant in the presence of a cobalt acetate (B1210297) catalyst and a sodium bromide promoter. acs.org Furthermore, the development of heterogeneous catalysts, such as CuO-based systems, for the decarboxylative oxygenation of benzoic acids to phenols, showcases the potential for innovative catalytic routes in the synthesis and modification of these compounds. nih.gov

Regioselective Synthesis of this compound Scaffolds

The regioselective synthesis of this compound hinges on the formation of a diaryl ether bond at a specific position. The primary strategies employed for this class of compounds are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The most direct and common approach involves the reaction between a phenoxide and an activated aryl halide. In the context of this compound, this translates to two principal pathways:

Pathway A: The reaction of 2-chloro-4-nitrobenzoic acid or 2-bromo-4-nitrobenzoic acid with 3-nitrophenol (B1666305).

Pathway B: The reaction of a 2-hydroxy-4-nitrobenzoic acid derivative with a 1-halo-3-nitrobenzene.

Pathway A is generally favored due to the electronic properties of the starting materials. The carboxylic acid and the nitro group at the 4-position of the benzoic acid derivative strongly activate the halogen at the 2-position for nucleophilic aromatic substitution. chemistrysteps.com The electron-withdrawing nature of these groups delocalizes the negative charge of the Meisenheimer complex intermediate, thus stabilizing the transition state and facilitating the reaction. nih.gov

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would typically involve reacting 2-chloro-4-nitrobenzoic acid with 3-nitrophenol in the presence of a copper catalyst (e.g., CuI, CuO, or copper powder) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar aprotic solvent. wikipedia.orgmdpi.com While effective, traditional Ullmann conditions often require high temperatures (frequently >180 °C) and stoichiometric amounts of copper. wikipedia.org Modern modifications using ligands such as N,N-dimethylglycine or phenanthroline can facilitate the reaction at lower temperatures (90-120 °C) with catalytic amounts of copper. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): This pathway is often more direct and may not require a metal catalyst, particularly given the high degree of activation provided by the two nitro groups. chemistrysteps.com The reaction proceeds by the attack of the 3-nitrophenoxide (formed by treating 3-nitrophenol with a base like K₂CO₃ or KOH) on the electron-deficient carbon bearing the halogen in 2-chloro-4-nitrobenzoic acid. organic-chemistry.org The presence of the nitro group para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex, making the SNAr reaction highly efficient. chemistrysteps.comnih.gov

| Synthetic Route | Reactant 1 | Reactant 2 | Key Conditions | Advantages | Disadvantages |

| Ullmann Condensation | 2-Chloro-4-nitrobenzoic acid | 3-Nitrophenol | CuI, K₂CO₃, NMP, 150-180 °C | Broad substrate scope | High temperatures, potential metal contamination |

| Ligand-Assisted Ullmann | 2-Bromo-4-nitrobenzoic acid | 3-Nitrophenol | CuI, N,N-Dimethylglycine, Cs₂CO₃, Dioxane, 90-110 °C | Milder conditions, lower catalyst loading | Ligand cost and removal |

| SNAr Reaction | 2-Chloro-4-nitrobenzoic acid | 3-Nitrophenol | K₂CO₃, DMSO, 100-130 °C | Catalyst-free, high atom economy | Requires highly activated aryl halide |

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Solvent Effects in Reaction Yield and Selectivity

The choice of solvent is paramount in both Ullmann and SNAr reactions for diaryl ether synthesis. Polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. wikipedia.org

Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP). wikipedia.orgrsc.org

DMSO: Its high polarity and boiling point make it an excellent choice for SNAr reactions, often enabling the reaction to proceed at lower temperatures or in shorter times compared to other solvents. organic-chemistry.org

NMP: Often used in traditional Ullmann condensations due to its very high boiling point (202 °C), which allows for the high thermal energy required for the reaction. wikipedia.org

DMF: A versatile solvent, though its lower boiling point (153 °C) may limit its use in high-temperature Ullmann reactions. It is effective in many ligand-assisted copper-catalyzed couplings.

1,4-Dioxane: A less polar option, often employed in modern palladium- or copper-catalyzed coupling reactions where specific ligand-catalyst complexes are involved. rsc.org

| Solvent | Typical Temperature Range (°C) | Relative Reaction Rate | Key Considerations |

| DMSO | 100 - 150 | High | Excellent for SNAr; can be difficult to remove |

| NMP | 150 - 200 | High | Ideal for high-temperature Ullmann; high boiling point |

| DMF | 120 - 150 | Moderate | Good general-purpose solvent; lower boiling point |

| 1,4-Dioxane | 90 - 110 | Varies (catalyst dependent) | Often used with specific ligands; lower polarity |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter controlling the rate of synthesis. For SNAr and Ullmann reactions, higher temperatures generally lead to faster reaction rates. However, excessive temperatures can also promote the formation of undesired side products through decomposition or alternative reaction pathways.

SNAr: The rate is highly dependent on the activation energy of the nucleophilic attack. For activated systems like the synthesis of the target compound, temperatures in the range of 100-140 °C are typically sufficient to achieve a reasonable reaction rate without significant degradation.

Ullmann Condensation: Traditional reactions often require temperatures above 180 °C to overcome the high activation energy of the copper-mediated coupling. wikipedia.org Modern catalytic systems have significantly lowered this requirement, with many reactions now proceeding efficiently at temperatures between 90 °C and 120 °C.

Pressure is generally not a primary variable in these reactions when conducted under conventional heating. However, the use of microwave irradiation for process intensification involves heating the reaction mixture in a sealed vessel, leading to autogenous pressure buildup. This can dramatically accelerate reaction rates, reducing reaction times from many hours to minutes. For instance, an SNAr synthesis that takes 12 hours at 130 °C under conventional heating might be completed in 10-15 minutes in a microwave reactor at a similar temperature, due to the efficient and rapid heating profile. organic-chemistry.org

Isolation and Purification Techniques for Research-Grade Compounds

Obtaining research-grade this compound requires a multi-step purification process to remove unreacted starting materials, catalysts, and by-products.

Workup and Extraction: After the reaction is complete, the mixture is typically cooled and diluted with water. Since the product is a carboxylic acid, the pH is adjusted to be strongly acidic (pH 1-2) using an acid like HCl. This protonates the carboxylate, making the product insoluble in water and causing it to precipitate. The crude solid can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate. A subsequent extraction with an aqueous base (e.g., NaHCO₃) will selectively move the acidic product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Re-acidification of the aqueous layer will then precipitate the purified product.

Recrystallization: This is a highly effective method for purifying crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. The pure compound will crystallize out, while impurities remain in the mother liquor. google.com The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents for a dinitro-substituted benzoic acid derivative include ethanol, acetic acid, or mixtures such as ethanol/water or benzene (B151609)/ethanol. google.com

Flash Column Chromatography: If recrystallization fails to provide sufficient purity, flash column chromatography is employed. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). For an acidic compound like this compound, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) is commonly used as the eluent. umass.edunih.gov A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica gel column.

| Technique | Principle | Typical Solvents/Reagents | Purpose |

| Acid-Base Extraction | Differential solubility based on pKa | Ethyl acetate, NaHCO₃(aq), HCl(aq) | Separation of acidic product from neutral/basic impurities |

| Recrystallization | Temperature-dependent solubility | Ethanol/Water, Acetic Acid | High-level purification of crystalline solids |

| Flash Chromatography | Differential partitioning between phases | Silica gel; Hexane/Ethyl Acetate (+ Acetic Acid) | Separation of closely related compounds or removal of persistent impurities |

Chemical Reactivity and Reaction Mechanisms of 4 Nitro 2 3 Nitrophenoxy Benzoic Acid

Nucleophilic Aromatic Substitution Reactions of Nitro-Substituted Ethers

The ether linkage in 4-nitro-2-(3-nitrophenoxy)benzoic acid is attached to two aromatic rings, both of which are activated towards nucleophilic aromatic substitution (SNAr) by the presence of nitro groups. wikipedia.orgnumberanalytics.com The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.org The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged Meisenheimer complex. numberanalytics.com

Aminolysis, the reaction with an amine, is a well-studied example of nucleophilic aromatic substitution. In the context of nitro-substituted diphenyl ethers, the reaction involves the attack of an amine on one of the aromatic rings, leading to the displacement of the phenoxy group. The kinetics of these reactions are typically second-order, being first-order in both the ether and the amine. researchgate.net

The mechanism of aminolysis can be influenced by several factors, including the structure of the amine and the solvent. For instance, studies on the anilinolysis of nitro-substituted diphenyl ethers in acetonitrile (B52724) have shown that the reaction can be base-catalyzed. researchgate.net The reaction is believed to proceed through a zwitterionic tetrahedral intermediate, and the rate-determining step can be either the formation of this intermediate or its subsequent decomposition. rsc.org

| Substrate | k (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | 3.9 x 10⁻⁴ | researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | 1.6 x 10⁻⁵ | researchgate.net |

| Phenyl 2,4,6-trinitrophenyl ether | ~10⁻³ | researchgate.net |

| 4-Nitrophenyl 2,4,6-trinitrophenyl ether | ~10⁻² | researchgate.net |

Note: The data in this table is for analogous compounds and is intended to be illustrative of the relative reactivities.

The position of the nitro group on the aromatic ring has a profound effect on the rate of nucleophilic aromatic substitution. For the SNAr mechanism to be effective, the electron-withdrawing group must be located at a position that allows for the delocalization of the negative charge of the Meisenheimer intermediate. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.com

In this compound, the nitro group on the benzoic acid ring is para to the ether linkage. This positioning strongly activates this ring towards nucleophilic attack at the carbon atom bearing the ether linkage. Conversely, the nitro group on the phenoxy ring is in the meta position relative to the ether bond. A nitro group in the meta position does not provide resonance stabilization to the Meisenheimer complex that would be formed upon attack at the carbon attached to the ether linkage. masterorganicchemistry.com Consequently, nucleophilic attack is significantly more likely to occur on the benzoic acid ring of the molecule.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound can undergo reactions characteristic of this functional group, although its reactivity may be influenced by the steric hindrance from the adjacent phenoxy group.

Esterification of carboxylic acids is typically carried out by reacting them with an alcohol in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. For sterically hindered carboxylic acids, such as the title compound, direct esterification can be challenging. Alternative methods, such as using trifluoroacetic anhydride, may be more effective as they can proceed via a more reactive acylium ion intermediate. acs.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction generally requires high temperatures to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt. mdpi.comencyclopedia.pub To facilitate this reaction under milder conditions, coupling reagents are often employed to activate the carboxylic acid. The steric hindrance around the carboxylic acid in this compound may necessitate the use of specialized coupling agents or reaction conditions. acs.orgnih.govchimia.ch

Decarboxylation is the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation of benzoic acids is dependent on the nature and position of the substituents on the aromatic ring. wikipedia.org While benzoic acid itself is relatively stable to decarboxylation, the presence of ortho-substituents can facilitate the reaction. wikipedia.org The mechanism can vary, with some decarboxylations proceeding through a bimolecular electrophilic substitution where a proton attacks the carbon atom bearing the carboxyl group. researchgate.net Other pathways, particularly for ortho-substituted benzoic acids, may involve intramolecular hydrogen transfer. researchgate.net The presence of electron-withdrawing nitro groups can also influence the stability of the intermediate species formed during decarboxylation. researchgate.netamanote.com Forcing conditions, such as high temperatures and the presence of copper salts, can also effect the decarboxylation of substituted benzoic acids. wikipedia.org Radical decarboxylation pathways have also been explored, particularly using photoredox catalysis or transition metal catalysts. nih.gov

Reductive Transformations of Nitro Groups

The nitro groups in this compound are susceptible to reduction, a common and important transformation in organic synthesis. The reduction of aromatic nitro compounds typically yields the corresponding anilines. A wide variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon), and metal-based reductions (e.g., using iron, tin, or zinc in acidic media). The choice of reducing agent can be crucial for achieving chemoselectivity, especially in molecules with multiple reducible functional groups.

The reduction proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). The final step is the reduction of the hydroxylamine to the amine. By carefully controlling the reaction conditions and the reducing agent, it is sometimes possible to isolate the intermediate hydroxylamine.

Selective Reduction to Amino Groups

The reduction of the two nitro groups in this compound to their corresponding amino groups is a significant transformation, converting the strongly electron-withdrawing nitro substituents into strongly electron-donating amino groups. masterorganicchemistry.com This process can be achieved using various reducing agents, and selectivity can often be controlled. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Iron, Tin, or Zinc with HCl). masterorganicchemistry.comunacademy.comwikipedia.org

The selective reduction of one nitro group in the presence of another is a nuanced challenge in dinitro aromatic compounds. The reactivity of each nitro group is influenced by the electronic environment of its respective aromatic ring. For this compound, the nitro group at the 4-position is on a ring bearing a deactivating carboxylic acid group, while the nitro group at the 3'-position is on the phenoxy ring. The choice of reducing agent and reaction conditions determines whether one or both groups are reduced. Reagents like sodium sulfide (B99878) or sodium hydrosulfite are known for their ability to selectively reduce one nitro group in dinitro compounds. wikipedia.org

The general mechanism for this reduction is a six-electron transfer process that proceeds through several intermediates. nih.gov The choice of reagent can influence the final product; for instance, while catalytic hydrogenation or metal/acid combinations typically yield the amine, other reagents might lead to intermediate products. masterorganicchemistry.com

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Pressurized H₂ gas, various solvents | Generally reduces all nitro groups; can sometimes be controlled by catalyst loading and pressure. | masterorganicchemistry.comgoogle.com |

| Fe / HCl or Sn / HCl | Aqueous acid, often with heating | A classic and robust method (Béchamp reduction for Fe/HCl), typically reduces all nitro groups. Iron is often preferred for its milder nature and functional group tolerance. | masterorganicchemistry.comyoutube.com |

| Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S) | Aqueous or alcoholic solution | Known for selective reduction of one nitro group in dinitro compounds (Zinin reduction). | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions (e.g., in ethanol) | Can be used for selective reductions under controlled pH. | masterorganicchemistry.com |

Formation of Intermediate Nitroso and Hydroxylamine Species

The reduction of an aromatic nitro group (-NO₂) to an amine (-NH₂) is not a direct conversion but a stepwise process involving key intermediates. numberanalytics.com The generally accepted mechanism involves a sequence of two-electron reductions. nih.gov The initial reduction of the nitro group leads to the formation of a nitroso (-N=O) species. nih.govnumberanalytics.com This intermediate is highly reactive and is rapidly reduced further to a hydroxylamine (-NHOH). nih.govnumberanalytics.comthieme-connect.de

Both the nitroso and hydroxylamine intermediates are crucial in the reaction mechanism. google.com However, they are often difficult to isolate because the rate of their subsequent reduction is typically faster than the initial reduction of the nitro group. nih.gov Under certain conditions, particularly in alkaline solutions or with specific reagents, these intermediates can react with each other or with starting materials, leading to condensation products like azoxy, azo, and hydrazo compounds. thieme-connect.dersc.org The accumulation of the hydroxylamine intermediate, in particular, is noted as a key feature of the reduction pathway, as its conversion to the final amine can be the rate-limiting step. google.com

Electrophilic Reactions on the Aromatic Rings

Electrophilic aromatic substitution is a fundamental reaction for benzene (B151609) and its derivatives. However, the reactivity of the two aromatic rings in this compound is severely diminished by the presence of multiple electron-withdrawing groups (EWGs). numberanalytics.com Such reactions, like nitration or sulfonation, typically require forcing conditions involving strong acids to generate a potent electrophile. masterorganicchemistry.comlibretexts.org

The position of any potential substitution is dictated by the directing effects of the substituents already present on the rings. wikipedia.orglibretexts.org

Ring A (Benzoic Acid Ring): This ring contains three substituents:

-COOH (Carboxylic acid): A deactivating, meta-directing group. youtube.comreddit.com

-NO₂ (Nitro): A strongly deactivating, meta-directing group. youtube.com

-OAr (Phenoxy): An activating, ortho, para-directing group. organicchemistrytutor.com

The powerful deactivating effects of the -NO₂ and -COOH groups dominate, making this ring extremely unreactive towards electrophiles. While the phenoxy group is activating and directs ortho/para, its influence is largely overcome by the two strong deactivators. If a reaction were to occur, the directing effects would be in conflict. The position meta to both the nitro and carboxyl groups is the 5-position. The positions ortho and para to the phenoxy group are the 3- and 6-positions (the 2-position is already substituted). Given the combined deactivation, electrophilic attack on this ring is highly unfavorable.

Ring B (Phenoxy Ring): This ring contains two substituents:

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

-OAr (Ether linkage): An activating, ortho, para-directing group.

Here, the activating ether group directs incoming electrophiles to the positions ortho (2' and 6') and para (4') to the ether linkage. The deactivating nitro group directs to the positions meta to it (2', 4', and 6'). In this case, the directing effects align. The 2', 4', and 6' positions are all activated by the ether and are also the positions targeted by the meta-directing nitro group. Therefore, any electrophilic substitution would be strongly favored to occur on Ring B at the positions ortho and para to the ether linkage.

Interactive Data Table: Analysis of Substituent Directing Effects

| Ring | Substituent | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|

| A (Benzoic Acid) | 4-Nitro (-NO₂) | Strongly Deactivating | meta | libretexts.orglumenlearning.com |

| 2-Phenoxy (-OAr) | Activating | ortho, para | organicchemistrytutor.comlibretexts.org | |

| 1-Carboxyl (-COOH) | Deactivating | meta | reddit.com | |

| B (Phenoxy) | 3-Nitro (-NO₂) | Strongly Deactivating | meta | libretexts.orglumenlearning.com |

| 1-Ether (-OAr) | Activating | ortho, para | organicchemistrytutor.comlibretexts.org |

Stability and Cleavage Mechanisms of the Phenoxy Linkage

The diaryl ether linkage (Ar-O-Ar') is known for its exceptional chemical stability due to the strength of the C(sp²)-O bond. jsynthchem.comresearchgate.net Unlike alkyl ethers, diaryl ethers are highly resistant to cleavage by strong acids such as HBr or HI. libretexts.org This stability is a defining characteristic of this class of compounds.

However, the cleavage of this robust bond is possible under specific and often harsh conditions. The presence of strong electron-withdrawing groups, such as the nitro groups in this compound, can influence the stability and cleavage mechanism of the ether bond. These groups make the aromatic rings electron-deficient, which can render the ether linkage susceptible to nucleophilic aromatic substitution (SNAr) type cleavage by very strong bases. researchgate.netmdma.ch

Modern synthetic methods have also provided pathways for diaryl ether cleavage under reductive conditions. Transition-metal-free protocols, for instance using a combination of a hydrosilane (like triethylsilane) and a strong base (like potassium tert-butoxide), have been shown to effectively rupture C-O bonds in aromatic ethers. researchgate.net Additionally, electrocatalytic hydrogenolysis over catalysts like skeletal Nickel has been demonstrated to cleave the C-O bond in diaryl ethers directly, without prior saturation of the aromatic rings. nih.gov These advanced methods highlight that while the phenoxy linkage is stable under conventional conditions, it can be strategically cleaved with specialized reagents.

Derivative Synthesis and Structure Activity/property Relationship Sar/spr Studies

Design Principles for Structure-Activity/Property Modulation

The design of derivatives of 4-nitro-2-(3-nitrophenoxy)benzoic acid is guided by established principles of medicinal and materials chemistry. The core scaffold of this molecule presents several key regions for modification: the carboxylic acid group, the two nitro groups, and the aromatic rings.

Key design strategies include:

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic rings. Replacing or repositioning these groups can alter the molecule's electronic profile.

Introduction of Specific Functional Groups: The carboxylic acid moiety can be converted into esters, amides, or other functional groups to explore different binding interactions or to act as a prodrug.

Steric Modifications: Introducing bulky substituents can impose conformational restrictions, leading to a more rigid molecular structure. This can be used to probe the spatial requirements of a target binding site.

Impact of Substituent Effects on Chemical Reactivity and Electronic Properties

The substituents on the aromatic rings of this compound have a profound effect on its chemical reactivity and electronic distribution. The two nitro groups are strong electron-withdrawing groups, which significantly increases the acidity of the carboxylic acid. libretexts.orgopenstax.org This is due to the stabilization of the resulting carboxylate anion through resonance and inductive effects.

The electron-withdrawing strength of a nitro group is greater than that of a carboxylic acid group. vedantu.com Consequently, the nitro groups deactivate the benzene (B151609) rings towards electrophilic substitution reactions. vedantu.comlumenlearning.com Conversely, they activate the rings towards nucleophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Impact on Acidity of Benzoic Acid | Impact on Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| -NO2 | 4 | Strongly Electron-Withdrawing | Increases | Deactivating |

| -OAr | 2 | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Variable | Activating (ortho, para directing) |

| -NO2 | 3' | Strongly Electron-Withdrawing | - | Deactivating |

Synthesis of Derivatized Analogs for Targeted Research (e.g., Esters, Amides, Reduced Forms)

The synthesis of analogs of this compound allows researchers to probe the importance of different functional groups for a desired activity.

Esters and Amides: The carboxylic acid group is a prime target for derivatization. Esterification can be achieved by reacting the parent acid with an alcohol under acidic conditions. Amide synthesis can be accomplished by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine. nih.gov These derivatives are often explored for their potential as prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid.

Reduced Forms: The nitro groups can be chemically reduced to amino groups. This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating group. This change can have a significant impact on the compound's biological activity and chemical reactivity.

A plausible synthetic route to the parent compound, this compound, could involve a nucleophilic aromatic substitution reaction between 2-chloro-4-nitrobenzoic acid and 3-nitrophenol (B1666305) in the presence of a base.

| Derivative Type | General Synthetic Method | Potential Research Application |

|---|---|---|

| Esters | Fischer esterification (reaction with alcohol and acid catalyst) | Prodrug development, improved lipophilicity |

| Amides | Reaction of acyl chloride with an amine | Probing hydrogen bonding interactions, metabolic stability |

| Amino derivatives | Reduction of nitro groups (e.g., using SnCl2/HCl or catalytic hydrogenation) | Altering electronic properties, exploring new binding modes |

Conformational Analysis and Molecular Flexibility of Derivatives

The three-dimensional shape of this compound and its derivatives is a critical determinant of their interaction with biological targets. The molecule possesses a degree of conformational flexibility due to rotation around the ether linkage and the bond connecting the carboxylic acid group to the phenyl ring.

The dihedral angle between the two aromatic rings is a key conformational parameter. researchgate.net Steric hindrance between the substituents on the two rings can influence the preferred conformation. For instance, the presence of the carboxylic acid group at the 2-position and the nitro group at the 3'-position can lead to specific rotational preferences to minimize steric clash.

Computational modeling and techniques such as X-ray crystallography can provide detailed insights into the preferred conformations of these molecules. researchgate.netufms.br Understanding the conformational landscape is essential for rational drug design, as it allows for the design of analogs with a higher affinity for their target by pre-organizing them in the bioactive conformation.

Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation and Interaction Studies

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Supramolecular Aggregates

For carboxylic acids, a common and highly stable supramolecular motif is the formation of a centrosymmetric dimer through intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. This interaction typically involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic R²₂(8) graph-set notation.

While a crystal structure for 4-nitro-2-(3-nitrophenoxy)benzoic acid is not available in the reviewed literature, the analysis of closely related compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid, provides a clear model for the expected behavior. In the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid, molecules engage in this classic head-to-tail intermolecular hydrogen bonding to form dimers. researchgate.net The steric hindrance from the trifluoromethyl group ortho to the carboxylic acid forces the carboxyl group to rotate out of the plane of the aromatic ring. researchgate.net Similarly, the bulky 3-nitrophenoxy group in this compound would likely induce significant torsion, influencing the planarity of the benzoic acid ring system.

Table 1: Representative Hydrogen-Bond Geometry in a Substituted 4-Nitrobenzoic Acid Dimer (4-nitro-2-(trifluoromethyl)benzoic acid) Data sourced from a study on 4-nitro-2-(trifluoromethyl)benzoic acid, serving as an analogue. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···O | 0.85 | 1.86 | 2.7042 | 175 |

This data exemplifies the strong hydrogen bonding that dictates the supramolecular assembly in the solid state for this class of compounds.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and intermolecular interactions within a molecule. For this compound, these methods can confirm the presence of key structural features and provide insight into hydrogen bonding.

The most telling indicator of the hydrogen-bonded dimer formation characteristic of carboxylic acids is the O-H stretching vibration in the FT-IR spectrum. Instead of a sharp peak around 3500 cm⁻¹, carboxylic acid dimers exhibit a very broad and intense absorption band, often spanning from 2500 to 3300 cm⁻¹. This broadening is a direct consequence of the strong hydrogen bonding.

Another key vibration is the carbonyl (C=O) stretch. In a monomeric state (e.g., in a very dilute solution in a non-polar solvent), the C=O stretch appears at a higher wavenumber (typically 1730-1760 cm⁻¹). In the hydrogen-bonded dimer, this band shifts to a lower frequency (around 1680-1710 cm⁻¹) due to the weakening of the C=O bond through its participation in the hydrogen bond.

The nitro groups (NO₂) also have characteristic symmetric and asymmetric stretching vibrations, typically appearing around 1343-1350 cm⁻¹ and 1523-1530 cm⁻¹, respectively. researchgate.net The ether linkage (C-O-C) would show characteristic stretches as well.

A comparative analysis of the FT-IR and Raman spectra of nitrobenzoic acid isomers provides a reference for the expected vibrational frequencies. researchgate.net

Table 2: Key Experimental Vibrational Frequencies (cm⁻¹) for Nitrobenzoic Acid Isomers Data from a study on nitrobenzoic acid isomers, serving as analogues. researchgate.net

| Vibrational Mode | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Expected Range for Target Compound |

|---|---|---|---|---|

| O-H Stretch (Dimer) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) | 2500-3300 (broad) |

| C=O Stretch (Dimer) | 1703 | 1711 | 1700 | 1680-1710 |

| NO₂ Asymmetric Stretch | 1534 | 1534 | 1528 | 1520-1540 |

| NO₂ Symmetric Stretch | 1357 | 1353 | 1350 | 1340-1360 |

These spectroscopic signatures would be crucial for confirming the structural integrity and intermolecular interactions of this compound.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the elucidation of connectivity and conformation.

For this compound, the ¹H NMR spectrum would be complex, showing distinct signals for the protons on both aromatic rings. The chemical shifts of these protons are heavily influenced by the electronic effects of the substituents (COOH, NO₂, and the phenoxy group). The electron-withdrawing nature of the nitro and carboxyl groups would shift the signals of adjacent protons downfield (to a higher ppm value). The coupling patterns (splitting) between adjacent protons would help in assigning the signals to specific positions on the rings.

¹³C NMR spectroscopy would similarly show distinct signals for each unique carbon atom. docbrown.info The carboxyl carbon typically appears significantly downfield (~165-175 ppm), while the carbons directly attached to the electron-withdrawing nitro groups would also be shifted downfield. fiu.edu

Conformational studies can be performed by analyzing through-space interactions using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). This could reveal the preferred spatial orientation of the two aromatic rings relative to each other, which is likely to be non-planar due to steric hindrance around the ether linkage.

Table 3: Experimental ¹³C NMR Chemical Shifts (ppm) for Nitrobenzoic Acid Isomers Data from a study on nitrobenzoic acid isomers, serving as analogues. researchgate.net

| Carbon Atom | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |

|---|---|---|---|

| C-COOH | 165.7 | 165.2 | 165.7 |

| C1 (ipso-COOH) | 129.5 | 132.3 | 136.0 |

| C2 | 147.2 | 126.9 | 130.6 |

| C3 | 123.8 | 148.0 | 123.2 |

| C4 | 132.9 | 124.2 | 150.0 |

| C5 | 130.1 | 135.0 | 123.2 |

| C6 | 133.5 | 129.5 | 130.6 |

The complex substitution pattern of this compound would result in a unique set of chemical shifts, allowing for its unambiguous identification and providing clues about its solution-state conformation.

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can determine the molecular formula with high accuracy. Furthermore, by inducing fragmentation of the molecule, MS can reveal key structural components, which is invaluable for structural elucidation.

The molecular weight of this compound (C₁₃H₈N₂O₇) is 304.03 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 304.

The fragmentation pattern can be predicted based on the known behavior of its functional groups: aromatic carboxylic acids, nitroarenes, and diaryl ethers. miamioh.edulibretexts.orgdocbrown.info Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to a strong [M-17]⁺ peak at m/z 287. docbrown.info This is often followed by the loss of carbon monoxide (-CO) to give an [M-17-28]⁺ peak at m/z 259.

Loss of a carboxyl radical (-COOH): This would result in an [M-45]⁺ peak at m/z 259.

Loss of a nitro group (-NO₂): A characteristic fragmentation for nitroaromatic compounds, giving an [M-46]⁺ peak at m/z 258. youtube.com

Cleavage of the ether bond: Scission of the C-O ether bond can occur on either side, leading to fragments corresponding to the nitrophenoxy cation or the nitrobenzoyl cation.

Table 4: Predicted Key Fragments for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 304 | [C₁₃H₈N₂O₇]⁺• | Molecular Ion (M⁺•) |

| 287 | [C₁₃H₇N₂O₆]⁺ | Loss of •OH from COOH |

| 259 | [C₁₂H₇N₂O₅]⁺ | Loss of •COOH |

| 258 | [C₁₃H₈NO₅]⁺• | Loss of •NO₂ |

| 166 | [C₇H₄NO₃]⁺ | Cleavage of ether bond (nitrobenzoyl moiety) |

| 138 | [C₆H₄NO₃]⁺ | Cleavage of ether bond (nitrophenoxy moiety) |

Analysis of these fragmentation patterns provides a molecular fingerprint, confirming the connectivity of the atoms and the presence of the key functional groups within the structure of this compound.

Advanced Applications in Chemical Sciences Excluding Clinical and Safety Data

Applications in Medicinal Chemistry Research (In Vitro and In Silico)

A thorough review of scientific literature and research databases was conducted to ascertain the applications of 4-nitro-2-(3-nitrophenoxy)benzoic acid in medicinal chemistry. The following subsections detail the findings, or lack thereof, in specific areas of preclinical research.

Currently, there are no specific enzyme inhibition studies published in peer-reviewed literature for this compound. While research exists on various nitro-containing aromatic compounds as potential enzyme inhibitors, dedicated analysis of this particular molecule's activity against enzymes such as deubiquitinases, α-glucosidase, or α-amylase has not been reported.

There is no available scientific data detailing the in vitro antimicrobial activity of this compound. Investigations into its efficacy against specific bacterial or fungal pathogens have not been published, and therefore, its potential as an antimicrobial agent remains unexplored.

No specific research has been published on the in vitro antiviral properties of this compound. Its potential to inhibit viral replication or interfere with viral targets has not been documented in the scientific literature.

There are no dedicated studies on the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis or related mycobacterial strains. While the broader class of nitroaromatic compounds has been a subject of interest in tuberculosis research, this specific molecule has not been evaluated in published studies. wakschem.combldpharm.com

Role in Materials Science and Polymer Chemistry

Beyond potential biological applications, the structural features of this compound lend themselves to applications in the field of materials science.

This compound is identified by chemical suppliers as a building block or monomer for the synthesis of advanced functional materials. bldpharm.coma2bchem.com The presence of a carboxylic acid group and nitro groups on a semi-rigid diaryl ether backbone makes it a candidate for creating porous organic frameworks, such as Covalent Organic Frameworks (COFs). bldpharm.com

The molecule's key structural attributes for this application include:

Defined Geometry: The specific substitution pattern provides a well-defined shape that can direct the formation of ordered, porous structures.

Reactive Sites: The carboxylic acid group is suitable for forming robust linkages (e.g., boronate esters, imines after reduction of nitro groups) necessary for polymer or framework construction. The nitro groups can also be chemically modified, for instance, by reduction to amino groups, to provide alternative reactive sites for polymerization. nbinno.com

Functionality: The nitro groups impart specific electronic properties to the molecule, which can be retained in the final material, potentially leading to applications in areas like gas storage, catalysis, or optoelectronics.

While it is categorized as a potential precursor, specific examples of polymers or functional materials synthesized directly from this compound are not yet detailed in extensive research publications. Its primary role is that of a specialized chemical intermediate available for researchers in materials development. bldpharm.coma2bchem.com

Integration into Polymeric Systems (e.g., Polyimide Resins)

The incorporation of this compound or its derivatives into polymeric systems, particularly polyimide resins, offers a strategic approach to modifying polymer properties. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. zeusinc.com The structure of the monomer units is a critical determinant of the final properties of the polymer. vt.edu

The synthesis of polyimides typically proceeds through a two-step process involving the reaction of a dianhydride and a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu Alternatively, a one-step high-temperature solution polymerization can be employed for soluble polyimides. vt.edu this compound, after conversion to a suitable diamine or dianhydride derivative, could serve as a monomer in these polymerization reactions.

The inclusion of this compound's structural features into a polyimide backbone is anticipated to have several effects:

Thermal Stability : The aromatic rings and the electron-withdrawing nitro groups are expected to enhance the thermal stability and glass transition temperature (Tg) of the resulting polymer due to increased chain rigidity and strong intermolecular interactions. Aromatic polyimides are known for their high thermal decomposition temperatures, often exceeding 400-500°C. zeusinc.commdpi.com

Flexibility and Solubility : The ether linkage (-O-) in the molecule's backbone introduces a degree of flexibility compared to completely rigid aromatic structures. zeusinc.commdpi.com This can improve the processability and solubility of the polyimide in organic solvents, which is often a challenge for this class of polymers. vt.edu

Electronic Properties : The two nitro groups significantly influence the electronic nature of the polymer, potentially increasing its dielectric constant and modifying its charge-transfer characteristics. The formation of charge-transfer complexes is a key feature of polyimides. mdpi.com

Porosity : If a derivative of this compound with multiple reactive sites (e.g., a triamine) is used, it could lead to the formation of crosslinked porous polyimides. Such materials are investigated for applications in gas adsorption and separation due to their high surface areas and stability. rsc.org

| Structural Feature from Monomer | Expected Impact on Polyimide Properties | Rationale |

| Aromatic Backbone | High Thermal Stability, High Glass Transition (Tg) | Rigid structure restricts segmental motion. mdpi.com |

| Ether Linkage (-O-) | Increased Flexibility, Improved Solubility | Introduces kinks in the polymer chain, reducing packing efficiency. vt.edumdpi.com |

| Nitro Groups (-NO2) | Enhanced Thermal Stability, Modified Electronic Properties | Strong electron-withdrawing nature increases intermolecular forces and polarity. |

| Carboxylic Acid (-COOH) | Potential for further functionalization or crosslinking | Provides a reactive site for post-polymerization modifications. |

Design of Electro-Optical Active Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, signal processing, and optical switching. researchgate.netjhuapl.edu The NLO response in organic molecules often arises from a molecular structure that combines electron-donating and electron-withdrawing groups, connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to second and third-order optical nonlinearities. researchgate.net

The structure of this compound makes it a promising candidate for the design of electro-optical materials.

Electron-Withdrawing Groups : The molecule possesses two nitro (-NO₂) groups, which are powerful electron-withdrawing groups. The presence of such groups is a common strategy in the molecular engineering of NLO materials. researchgate.net For instance, compounds like 2-methyl-4-nitroaniline (B30703) and para-nitroaniline are well-known NLO chromophores. researchgate.netjhuapl.edu

π-Conjugated System : The two phenyl rings linked by an ether oxygen provide a conjugated system that can facilitate charge transfer. While the ether linkage is not as efficient for conjugation as a direct bond or an alkene, it still allows for electronic communication between the rings.

Third-Order NLO Properties : Materials with significant third-order optical nonlinearity are sought for applications like optical limiting and all-optical switching. The centrosymmetric or non-centrosymmetric arrangement of chromophores in the solid state determines the material's NLO activity. rsc.org While the molecule itself may not have a strong second-order response, its significant electronic polarizability due to the nitro groups suggests potential for third-order NLO effects.

Research on related diaromatic derivatives has shown that structural modifications can lead to materials with high second-harmonic generation (SHG) efficiencies, sometimes many times that of standard reference materials like urea. rsc.org The design of new materials often involves synthesizing derivatives where additional donor groups are added to create a more pronounced push-pull system, thereby enhancing the NLO response.

| Compound Class | Key Structural Features | Relevant NLO Property | Reference Example |

| Nitroanilines | Aromatic ring with electron-donating amine (-NH2) and electron-withdrawing nitro (-NO2) groups. | Second-Harmonic Generation (SHG) | 2-methyl-4-nitroaniline (MNA) jhuapl.edu |

| Stilbene Derivatives | Two aromatic rings connected by a C=C double bond, with donor and acceptor substituents. | High SHG Efficiency | 4-dimethylamino-4′-nitrostilbene rsc.org |

| Phthalocyanines | Large macrocyclic structure, can be substituted with donor/acceptor groups. | Third-Order NLO Responses | Nitroamino substituted aluminum phthalocyanine (B1677752) dtic.mil |

| Substituted Benzoic Acids | Aromatic ring with carboxylic acid and other functional groups (e.g., nitro). | Potential for NLO activity in crystalline form. | 2-amino-3,5-dibromopyridinium-2-chloro-4-nitrobenzoate researchgate.net |

Catalytic Applications and Ligand Design for Metal Complexes

The carboxylic acid group of this compound makes it an effective ligand for coordinating with metal ions to form metal complexes. The coordination chemistry of benzoate (B1203000) ligands is extensive, as the carboxylate group can adopt various coordination modes, including monodentate, bidentate, and bridging fashions. nih.govmdpi.com This versatility allows for the construction of diverse metal-organic frameworks and discrete molecular complexes.

The presence of nitro groups on the ligand can significantly influence the properties of the resulting metal complex:

Electronic Effects : The strong electron-withdrawing nature of the nitro groups can modulate the electron density at the metal center. This electronic tuning is crucial in catalysis, as it can affect the metal's reactivity, redox potential, and ability to activate substrates. epa.gov

Structural Influence : The bulky and polar nitro groups can influence the crystal packing and geometry of the complex, which in turn can affect catalytic selectivity.

Catalytic Activity : Metal complexes containing nitro-aromatic ligands have been explored in various catalytic reactions. For example, metal-nitrosyl complexes, which involve a related nitrogen-oxygen ligand, are active in hydrogenation and oxygen atom transfer reactions. epa.govnumberanalytics.com While direct catalytic applications of complexes with this compound are not widely reported, related nitrobenzoic acids have been used to synthesize complexes screened for biological activity, indicating their ability to form stable and reactive coordination compounds. nih.govresearchgate.net

The reduction of aromatic nitro compounds to amines is a fundamentally important transformation, and metal complexes are often employed as catalysts for this reaction. acs.org A metal complex of this compound could potentially exhibit catalytic activity, with the ligand framework providing stability and modulating the electronic properties of the active metal center.

Investigation of Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms (N, O), aromatic rings, and π-bonds are often effective corrosion inhibitors for metals in aggressive acidic environments. bu.edu.egijraset.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com Benzoic acid and its derivatives, including nitrobenzoic acids, have been investigated as corrosion inhibitors for mild steel and aluminum. ijraset.comtandfonline.comresearchgate.net

The this compound molecule contains several functional groups that contribute to its potential as a corrosion inhibitor:

Adsorption Centers : The molecule can adsorb on a metal surface through the π-electrons of its two aromatic rings, the lone pair electrons on the ether and carboxylic oxygen atoms, and the nitrogen and oxygen atoms of the nitro groups. bu.edu.egijraset.com

Mechanism of Inhibition : The adsorption process blocks the active sites on the metal surface where corrosion (both anodic metal dissolution and cathodic hydrogen evolution) occurs. Therefore, it acts as a mixed-type inhibitor. nih.gov The formation of this protective film increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface. mdpi.com

Adsorption Isotherm : The adsorption of such inhibitors on a metal surface typically follows an adsorption isotherm model, such as the Langmuir isotherm. bu.edu.egresearchgate.net This model describes the formation of a monolayer of the inhibitor on the surface. The strength and nature of the adsorption (physisorption or chemisorption) can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). mdpi.comresearchgate.net Studies on 3-nitrobenzoic acid have shown it functions via a physisorption mechanism. tandfonline.comresearchgate.net

The effectiveness of nitro-substituted benzoic acids as corrosion inhibitors has been demonstrated in several studies. The inhibition efficiency generally increases with the concentration of the inhibitor.

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Method |

| 3-Nitrobenzoic Acid | Mild Steel | 0.1 M H₂SO₄ | 99.40 | EIS tandfonline.comresearchgate.net |

| 3-Nitrobenzoic Acid | Mild Steel | 0.1 M H₂SO₄ | 87.15 | Weight Loss tandfonline.comresearchgate.net |

| 2-Nitrobenzoic Acid | Mild Steel | 0.1 N HCl | 70.83 | Weight Loss ijraset.com |

| 2-Nitrobenzoic Acid | Mild Steel | 0.001 N H₂SO₄ | 76.19 | Weight Loss ijraset.com |

| Benzoic Acid | Mild Steel | 0.001 N HNO₃ | 89.23 | Weight Loss ijraset.com |

The data suggests that the presence and position of the nitro group influence the inhibition efficiency. The mechanism involves the delocalization of electrons in the nitro and carboxyl groups, which facilitates strong adsorption onto the metal surface, thereby providing protection against corrosion. tandfonline.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes for nitroaromatic benzoic acids often rely on classical nitration and oxidation reactions, which can involve harsh conditions and the generation of significant waste. Future research should focus on developing greener and more efficient synthetic protocols.

Key areas for exploration include:

Catalyst Development: Investigating novel catalytic systems to improve reaction yields and selectivity. This could involve metal- and catalyst-free approaches, such as electro-organic synthesis, which utilizes electric current to generate reactive species like the superoxide (B77818) anion for oxidative cleavage reactions. researchgate.net

Greener Solvents and Reagents: Replacing traditional solvents and reagents with more environmentally benign alternatives. For instance, some methods for preparing similar compounds like 3-nitro-4-methoxy benzoic acid produce acid wastewater and consume large amounts of resources like potassium permanganate (B83412), leading to significant waste. google.com Future syntheses could explore using recyclable nitric acid mother liquors to reduce waste and production costs. google.com

Process Optimization: Employing process intensification techniques such as flow chemistry to enhance reaction efficiency, reduce reaction times, and improve safety.

| Synthetic Strategy | Potential Advantages | Challenges | Relevant Precedents |

| Catalytic Oxidation | Higher selectivity, milder reaction conditions, potential for catalyst recycling. | Catalyst cost and stability, separation of catalyst from the product. | Use of ammonium (B1175870) metavanadate in the synthesis of 2- and 4-nitrobenzoic acids. google.com |

| Electro-organic Synthesis | Metal- and catalyst-free, uses electricity as a clean reagent, high conversion efficiency. researchgate.net | Requires specialized equipment, optimization of electrochemical parameters. | Cathodic reduction of molecular oxygen to superoxide anion for oxidative cleavage. researchgate.net |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation and scalability. | Initial setup cost, potential for clogging with solid intermediates. | General application in fine chemical synthesis. |

| Recyclable Reagents | Reduced waste generation, lower production costs. google.com | Purity of recycled reagents, potential for buildup of impurities. | Reclaiming and reusing nitric acid mother liquor in the synthesis of 3-nitro-4-methoxybenzoic acid. google.com |

Advanced Computational Modeling for Predictive Design and Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For 4-nitro-2-(3-nitrophenoxy)benzoic acid, advanced computational modeling could provide significant insights.

Future computational studies could include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to determine the optimized geometric structure, vibrational frequencies (IR and Raman spectra), and electronic properties (HOMO-LUMO energy gap). researchgate.netresearchgate.net Such studies can also predict NMR chemical shifts and explore the excited states of the molecule. researchgate.net

Molecular Docking: If a biological target is hypothesized, molecular docking simulations can predict the binding affinity and interaction modes of this compound with the target protein. researchgate.net This is crucial for structure-based drug design.

Reaction Mechanism Elucidation: Using computational methods to model potential synthetic pathways and transition states, which can help in optimizing reaction conditions and understanding reaction mechanisms.

Exploration of New Biological Targets and Pathways through In Vitro Studies

The biological activities of this compound remain largely unexplored. The presence of nitro groups suggests potential for a range of biological effects, as nitro-containing compounds are known to exhibit antimicrobial and anti-inflammatory properties. mdpi.com

Future in vitro research should focus on:

Antimicrobial Screening: Testing the compound against a panel of pathogenic bacteria and fungi. mdpi.com Many nitro compounds exert their antimicrobial effect after being reduced to toxic intermediates that can damage DNA. mdpi.com

Enzyme Inhibition Assays: Screening against various enzymes, particularly those involved in disease pathways. For example, a related compound, (E)-4-(2-nitrovinyl)benzoic acid, has been studied for its ability to inhibit NF-κB, a key player in inflammation. nih.gov

Cell-Based Assays: Evaluating the compound's effects on various cell lines to identify potential anticancer, anti-inflammatory, or other therapeutic activities. Studies on other nitrobenzoic acid derivatives have investigated their effects on cell viability and vacuolation. researchgate.net

Metabolic Studies: In vitro studies using liver microsomes or intestinal bacteria can help identify potential metabolites. uzh.ch For instance, the nitro group of 4-nitrobenzoic acid can be reduced to form 4-hydroxyaminobenzoic acid and 4-aminobenzoic acid by intestinal bacteria. uzh.ch

Integration of this compound with Emerging Technologies in Chemical Synthesis and Analysis

Advances in chemical technology provide new opportunities for the synthesis and analysis of complex molecules like this compound.

Future work could involve:

High-Throughput Screening (HTS): Utilizing HTS platforms to rapidly screen for new synthetic conditions or to evaluate the biological activity of the compound against a large number of targets.

Advanced Analytical Techniques: Employing sophisticated analytical methods for detailed characterization. While standard techniques like NMR and IR spectroscopy are fundamental, more advanced methods can provide deeper structural and functional insights. researchgate.net

Automated Synthesis Platforms: Using robotic systems for the automated synthesis and optimization of reaction conditions, which can accelerate the development of efficient synthetic routes.

Environmental Fate and Degradation Studies of Nitroaromatic Phenoxybenzoic Acids